molecular formula C17H21N3O5S2 B2656447 N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 865616-79-1

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2656447
CAS No.: 865616-79-1
M. Wt: 411.49
InChI Key: CUCRBGYCHJKIFM-UHFFFAOYSA-N
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Description

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound with the molecular formula C20H19N3O5S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(phenylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[4-(methylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[4-(ethylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide

Uniqueness

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of propyl groups in its structure, which can influence its chemical reactivity and biological activity. The propyl groups may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .

Properties

IUPAC Name

N-[4-[[4-(propylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-3-12-18-26(22,23)16-10-6-15(7-11-16)20-27(24,25)17-8-4-14(5-9-17)19-13(2)21/h4-11,18,20H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCRBGYCHJKIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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